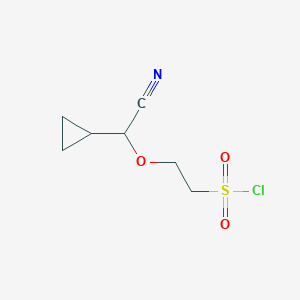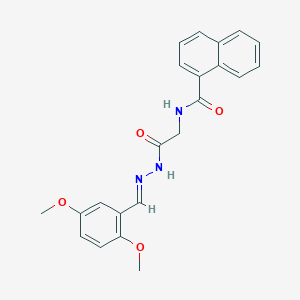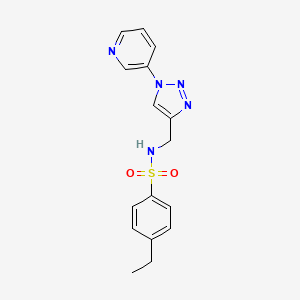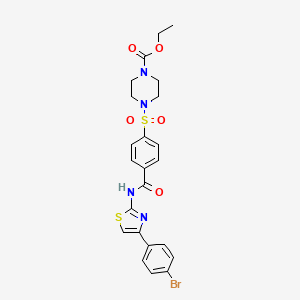
2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C7H10ClNO3S and a molecular weight of 223.68 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(cyano(cyclopropyl)methoxy)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Cyano(cyclopropyl)methoxy)ethanol+SOCl2→2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
Hydrolysis: The reaction is performed in aqueous acidic or basic conditions, often at elevated temperatures.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Amines: Formed from the reduction of the cyano group.
Scientific Research Applications
2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting enzymes and receptors.
Material Science: It is employed in the synthesis of functionalized polymers and advanced materials.
Biological Studies: The compound is used to modify biomolecules for studying their structure and function.
Mechanism of Action
The mechanism of action of 2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride involves the reactivity of its functional groups:
Sulfonyl Chloride Group: Acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives.
Cyano Group: Can undergo reduction to form amines, which may interact with biological targets such as enzymes and receptors.
Cyclopropyl Group: Provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyano(phenyl)methoxy)ethane-1-sulfonyl chloride
- 2-(Cyano(methyl)methoxy)ethane-1-sulfonyl chloride
- 2-(Cyano(ethyl)methoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties.
Properties
IUPAC Name |
2-[cyano(cyclopropyl)methoxy]ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c8-13(10,11)4-3-12-7(5-9)6-1-2-6/h6-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWASPFTCAYWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)OCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate](/img/structure/B2905658.png)

![{1-[1-(Quinoxalin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B2905655.png)
![2-Phenyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-1-one](/img/structure/B2905657.png)




![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2905660.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2905661.png)



![2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2905665.png)
